Df cep
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Df cep is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is a member of the cephalosporin family of antibiotics and is known for its potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Df cep typically involves the acylation of a 7-aminocephalosporanic acid derivative with an appropriate acylating agent. The reaction conditions often include the use of organic solvents such as dimethylformamide or acetonitrile, and the presence of a base like triethylamine to facilitate the reaction. The reaction is usually carried out at temperatures ranging from 0°C to room temperature to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using specific strains of bacteria that produce the cephalosporin nucleus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. Advanced techniques such as high-performance liquid chromatography and crystallization are employed to achieve high purity levels suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Df cep undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions at low temperatures.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Derivatives with new functional groups introduced at the acyl side chain.
Scientific Research Applications
Df cep has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of cephalosporin antibiotics.
Biology: Investigated for its antibacterial properties and its ability to inhibit bacterial cell wall synthesis.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes
Mechanism of Action
Df cep exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death. The molecular targets include various penicillin-binding proteins, and the pathways involved are those related to cell wall biosynthesis .
Comparison with Similar Compounds
Df cep is unique among cephalosporins due to its broad-spectrum antibacterial activity and its ability to overcome certain bacterial resistance mechanisms. Similar compounds include:
Cephalexin: Another cephalosporin antibiotic with a narrower spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against gram-negative bacteria.
Cefuroxime: A second-generation cephalosporin with good activity against both gram-positive and gram-negative bacteria.
Compared to these compounds, this compound offers a broader spectrum of activity and is effective against a wider range of bacterial pathogens .
Properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,7-dioxo-8H-pyrido[2,3-d]pyrimidin-3-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48N5O8P/c1-28(2)47(29(3)4)56(53-24-10-23-43)55-36-25-39(46-26-30-13-22-38(48)44-40(30)45-41(46)49)54-37(36)27-52-42(31-11-8-7-9-12-31,32-14-18-34(50-5)19-15-32)33-16-20-35(51-6)21-17-33/h7-9,11-22,26,28-29,36-37,39H,10,24-25,27H2,1-6H3,(H,44,45,48,49)/t36-,37+,39+,56?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMGBIHVUNIYKC-SBOMZNRISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C=CC(=O)NC6=NC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C=CC(=O)NC6=NC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48N5O8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.